molecular formula C22H17NO3 B443068 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide

5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide

Cat. No.: B443068
M. Wt: 343.4 g/mol
InChI Key: DMWJWSXLLFMZNP-UHFFFAOYSA-N
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Description

5-[(2-Naphthyloxy)methyl]-N-phenyl-2-furamide is a high-purity chemical compound offered for research and development purposes. This molecule features a furamide scaffold linked to a naphthalene ring system, a structural motif common in the development of pharmacologically active substances . Compounds with similar N-phenylfuramide structures are frequently investigated in medicinal chemistry . Research into analogous molecules shows that such heterocyclic compounds are valuable intermediates in synthesizing more complex structures, including thiazole and 1,3,4-thiadiazole derivatives, which are known to exhibit a range of biological activities such as antimicrobial and anticancer effects . As a building block, this compound can be utilized in organic synthesis and drug discovery projects, particularly those focused on creating new molecules with potential therapeutic applications. The structure of this furamide derivative suggests it may serve as a key intermediate for researchers working in areas like antimicrobials, antifungals, and other bioactive heterocycles . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

5-(naphthalen-2-yloxymethyl)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C22H17NO3/c24-22(23-18-8-2-1-3-9-18)21-13-12-20(26-21)15-25-19-11-10-16-6-4-5-7-17(16)14-19/h1-14H,15H2,(H,23,24)

InChI Key

DMWJWSXLLFMZNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid

Procedure :

  • Formylation : Furan-2-carboxylic acid undergoes Vilsmeier-Haack formylation at the 5-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) in anhydrous dichloroethane.

    Furan-2-carboxylic acid+POCl3/DMF5-Formylfuran-2-carboxylic acid\text{Furan-2-carboxylic acid} + \text{POCl}_3/\text{DMF} \rightarrow \text{5-Formylfuran-2-carboxylic acid}
  • Reduction : The formyl group is reduced to hydroxymethyl using sodium borohydride (NaBH₄) in methanol:

    5-Formylfuran-2-carboxylic acid+NaBH45-(Hydroxymethyl)furan-2-carboxylic acid\text{5-Formylfuran-2-carboxylic acid} + \text{NaBH}_4 \rightarrow \text{5-(Hydroxymethyl)furan-2-carboxylic acid}

Key Parameters :

  • Temperature: 0–5°C (formylation), 25°C (reduction).

  • Yield: ~65–70% (formylation), ~80% (reduction).

Protection of Carboxylic Acid as Ethyl Ester

Purpose : Prevent nucleophilic attack during subsequent chlorination.
Procedure :

  • React 5-(hydroxymethyl)furan-2-carboxylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) under reflux:

    Acid+EtOHH2SO4Ethyl 5-(hydroxymethyl)furan-2-carboxylate\text{Acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 5-(hydroxymethyl)furan-2-carboxylate}

Optimization :

  • Reaction Time: 6–8 hours.

  • Yield: ~90%.

Conversion to 5-(Chloromethyl)furan-2-carbonyl Chloride

Procedure :

  • Treat the ethyl ester with thionyl chloride (SOCl₂) at reflux to concurrently chlorinate the hydroxymethyl group and activate the carboxylic acid:

    Ethyl ester+SOCl25-(Chloromethyl)furan-2-carbonyl chloride+EtCl+SO2\text{Ethyl ester} + \text{SOCl}_2 \rightarrow \text{5-(Chloromethyl)furan-2-carbonyl chloride} + \text{EtCl} + \text{SO}_2

Critical Notes :

  • Excess SOCl₂ ensures complete conversion.

  • Temperature: 70–80°C.

  • Yield: ~85%.

Williamson Ether Synthesis with 2-Naphthol

Purpose : Introduce the 2-naphthyloxymethyl moiety.
Procedure :

  • Generate sodium 2-naphthoxide by reacting 2-naphthol with sodium hydride (NaH) in tetrahydrofuran (THF).

  • Add 5-(chloromethyl)furan-2-carbonyl chloride dropwise to the naphthoxide solution at 0°C:

    5-(Chloromethyl)furan-2-carbonyl chloride+NaO-2-naphthol5-[(2-Naphthyloxy)methyl]furan-2-carbonyl chloride+NaCl\text{5-(Chloromethyl)furan-2-carbonyl chloride} + \text{NaO-2-naphthol} \rightarrow \text{5-[(2-Naphthyloxy)methyl]furan-2-carbonyl chloride} + \text{NaCl}

Optimization :

  • Molar Ratio: 1:1.2 (carbonyl chloride:naphthoxide).

  • Reaction Time: 4 hours.

  • Yield: ~75%.

Amide Formation with Aniline

Procedure :

  • React 5-[(2-naphthyloxy)methyl]furan-2-carbonyl chloride with aniline in dry toluene, using triethylamine (Et₃N) as a base:

    Carbonyl chloride+PhNH2Et3NThis compound+Et3N\cdotpHCl\text{Carbonyl chloride} + \text{PhNH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{Et}_3\text{N·HCl}

Purification :

  • Wash with 5% HCl to remove excess aniline.

  • Recrystallize from isopropanol.

Key Data :

  • Temperature: 25°C.

  • Yield: ~70%.

  • Melting Point: 134–138°C (observed in analogous compounds).

Alternative Synthetic Pathways

Direct Coupling via Mitsunobu Reaction

Concept : Simultaneously introduce the naphthyloxymethyl group and amide functionality.
Procedure :

  • React 5-(hydroxymethyl)furan-2-carboxylic acid with 2-naphthol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

  • Convert the resultant acid to the amide via mixed carbonic anhydride.

Challenges :

  • Lower yield (~50%) due to steric hindrance.

Solid-Phase Synthesis for High-Throughput Production

Advantages : Facilitates rapid purification.
Steps :

  • Anchor furan-2-carboxylic acid to Wang resin.

  • Perform on-resin chloromethylation and etherification.

  • Cleave with aniline in trifluoroacetic acid (TFA).

Yield : ~60% (pilot studies).

Analytical Characterization

Spectroscopic Data (Representative)

Technique Key Signals
¹H NMR (CDCl₃)δ 8.20 (s, 1H, CONH), 7.85–7.15 (m, 12H, naphthyl + phenyl), 5.30 (s, 2H, OCH₂), 6.65 (d, 1H, furan-H3), 7.45 (d, 1H, furan-H4).
IR (KBr)3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
MS (EI)m/z 343.4 [M⁺], 228 (naphthyloxymethyl fragment), 105 (phenylamide).

Industrial-Scale Considerations

Cost-Efficiency Analysis

Reagent Cost per kg (USD) Environmental Impact
Thionyl Chloride$12.50Corrosive, generates SO₂
2-Naphthol$8.20Low toxicity
Aniline$6.80Carcinogenic, requires handling controls

Preferred Route : The stepwise method (Section 2) balances yield (70%) and safety.

Challenges and Mitigation Strategies

Common Side Reactions

  • Ester Hydrolysis : Minimized by using anhydrous conditions during chlorination.

  • Naphthol Oxidation : Add antioxidants like BHT during ether synthesis.

Scalability Issues

  • Exothermic Reactions : Use jacketed reactors with precise temperature control.

  • Byproduct Management : Implement continuous distillation for SOCl₂ recovery.

Chemical Reactions Analysis

Types of Reactions

5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furan or naphthalene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted furan or naphthalene derivatives.

Scientific Research Applications

5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide
  • 2-Hydroxy-5-({1-[(2-Naphthyloxy)Methyl]-3-Oxoprop-1-Enyl}Amino)Tyrosine

Uniqueness

5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide is unique due to its specific combination of a furan ring, naphthalene moiety, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

5-[(2-naphthyloxy)methyl]-N-phenyl-2-furamide, a compound with notable structural features, has garnered attention in various scientific fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17NO3C_{22}H_{17}NO_3, with a molecular weight of 343.4 g/mol. The compound features a furan ring, a naphthalene moiety, and a phenyl group, which contribute to its unique chemical behavior and biological interactions.

Property Value
Molecular FormulaC22H17NO3
Molecular Weight343.4 g/mol
IUPAC Name5-(naphthalen-2-yloxymethyl)-N-phenylfuran-2-carboxamide
InChI KeyDMWJWSXLLFMZNP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-naphthol with an alkylating agent to form naphthyloxy derivatives, which are then reacted with a furan derivative. Optimized reaction conditions, including the use of catalysts and solvents, are crucial for achieving high yields and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with furan rings have been associated with anti-proliferative effects on various cancer cell lines.

The mechanism of action is believed to involve the interaction with specific molecular targets, such as enzymes or receptors. This binding can modulate their activity and lead to various biological effects. The exact pathways remain under investigation but may involve signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Testing : A study evaluating over 4,600 compounds found that several derivatives of naphthalene exhibited significant antimicrobial properties against various bacterial strains. While specific data on this compound was not detailed, its structural similarity suggests potential efficacy in this area .
  • Cancer Cell Line Studies : In vitro studies have demonstrated that similar compounds can inhibit the growth of human cancer cell lines, including breast and prostate cancer cells. These findings indicate that further exploration into the anticancer properties of this compound could be fruitful .
  • Inhibitory Effects on Enzymes : Research has shown that compounds featuring furan rings can act as inhibitors for certain enzymes involved in cancer progression. The potential for this compound to serve as a lead compound in enzyme inhibition studies is promising .

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